molecular formula C7H4BF2NO2 B2506849 (4-Cyano-2,5-difluorophenyl)boronic acid CAS No. 1628442-75-0

(4-Cyano-2,5-difluorophenyl)boronic acid

Cat. No. B2506849
CAS RN: 1628442-75-0
M. Wt: 182.92
InChI Key: UQMRRVKHBGKIAF-UHFFFAOYSA-N
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Description

“(4-Cyano-2,5-difluorophenyl)boronic acid” is a chemical compound with the molecular formula C7H4BF2NO2 . It is used in various chemical reactions and has a molecular weight of 182.92 .


Molecular Structure Analysis

The InChI code for “(4-Cyano-2,5-difluorophenyl)boronic acid” is 1S/C7H4BF2NO2/c9-6-1-4 (3-11)5 (8 (12)13)2-7 (6)10/h1-2,12-13H . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Boronic acids, including “(4-Cyano-2,5-difluorophenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . They can also be used in the preparation of phenylboronic catechol esters .


Physical And Chemical Properties Analysis

“(4-Cyano-2,5-difluorophenyl)boronic acid” is a solid at room temperature . . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Protodeboronation

Protodeboronation of pinacol boronic esters is a valuable but underexplored transformation . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Preparation of Phenylboronic Catechol Esters

Phenylboronic catechol esters are promising anion receptors for polymer electrolytes . “(4-Cyano-2,5-difluorophenyl)boronic acid” can be used in the preparation of these esters .

Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

“(4-Cyano-2,5-difluorophenyl)boronic acid” can be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

Site-selective Suzuki-Miyaura Arylation Reactions

“(4-Cyano-2,5-difluorophenyl)boronic acid” can be used in site-selective Suzuki-Miyaura arylation reactions .

Rh-catalyzed Enantioselective Addition Reactions

“(4-Cyano-2,5-difluorophenyl)boronic acid” can be used in Rh-catalyzed enantioselective addition reactions .

Safety and Hazards

“(4-Cyano-2,5-difluorophenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(4-cyano-2,5-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF2NO2/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMRRVKHBGKIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyano-2,5-difluorophenyl)boronic acid

CAS RN

1628442-75-0
Record name (4-cyano-2,5-difluorophenyl)boronic acid
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